molecular formula C4H10NNaS B14640886 Ethanethiol, 2-(dimethylamino)-, sodium salt CAS No. 55931-94-7

Ethanethiol, 2-(dimethylamino)-, sodium salt

Cat. No.: B14640886
CAS No.: 55931-94-7
M. Wt: 127.19 g/mol
InChI Key: BYFAREPWNGKOHN-UHFFFAOYSA-M
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Description

Ethanethiol, 2-(dimethylamino)-, sodium salt: is an organosulfur compound with the molecular formula C4H11NSNa . It is a derivative of ethanethiol, where the hydrogen atom of the thiol group is replaced by a sodium ion, and an additional dimethylamino group is attached to the ethane backbone. This compound is known for its distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: Ethanethiol, 2-(dimethylamino)-, sodium salt can be synthesized by reacting ethanethiol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the thiol group, allowing the sodium ion to bond with the sulfur atom.

    Industrial Production: Industrially, the compound can be produced by a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethanethiol, 2-(dimethylamino)-, sodium salt can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced back to its thiol form using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Ethanethiol.

    Substitution: Compounds with different nucleophiles replacing the dimethylamino group.

Scientific Research Applications

Chemistry:

    Ligand in Coordination Chemistry: Ethanethiol, 2-(dimethylamino)-, sodium salt can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Catalysis: It is used as a catalyst or catalyst precursor in various organic reactions.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the role of thiol groups in proteins and enzymes.

Medicine:

    Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting thiol-containing enzymes.

Industry:

    Material Science: The compound is used in the modification of surfaces and materials, enhancing their properties such as conductivity and reactivity.

Mechanism of Action

Molecular Targets and Pathways:

    Thiol Group Interaction: The thiol group in ethanethiol, 2-(dimethylamino)-, sodium salt can interact with various biological molecules, forming disulfide bonds with cysteine residues in proteins.

    Dimethylamino Group: The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methanethiol: Similar to ethanethiol but with a methyl group instead of an ethyl group.

    Butanethiol: Similar to ethanethiol but with a butyl group instead of an ethyl group.

    Cysteamine: Contains an amino group instead of a dimethylamino group.

Uniqueness:

    Dimethylamino Group: The presence of the dimethylamino group in ethanethiol, 2-(dimethylamino)-, sodium salt provides unique reactivity and binding properties compared to other thiol compounds.

    Sodium Salt Form: The sodium salt form enhances the compound’s solubility and stability, making it more suitable for certain applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

55931-94-7

Molecular Formula

C4H10NNaS

Molecular Weight

127.19 g/mol

IUPAC Name

sodium;2-(dimethylamino)ethanethiolate

InChI

InChI=1S/C4H11NS.Na/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;/q;+1/p-1

InChI Key

BYFAREPWNGKOHN-UHFFFAOYSA-M

Canonical SMILES

CN(C)CC[S-].[Na+]

Origin of Product

United States

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